Diethyl 5-hydantoylphosphonate
Overview
Description
This compound is a white crystalline solid, soluble in organic solvents, and has a molecular weight of 257.19 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2,5-dioxoimidazolidin-4-yl)phosphonate typically involves the reaction of imidazole derivatives with diethyl phosphite. One efficient procedure involves a three-component reaction of salicylaldehyde, malononitrile, and diethyl phosphite using imidazole as an organocatalyst. This method is environmentally friendly and provides excellent yields under almost neutral conditions .
Industrial Production Methods
Industrial production methods for diethyl (2,5-dioxoimidazolidin-4-yl)phosphonate often utilize scalable synthetic routes that ensure high purity and yield. These methods may involve the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-hydantoylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonate oxides.
Reduction: Reduction reactions can convert the compound into different phosphonate derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include various phosphonate derivatives, which can be further utilized in synthetic chemistry and industrial applications .
Scientific Research Applications
Diethyl 5-hydantoylphosphonate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Medicine: It is explored for its therapeutic potential, including its use in drug development and as a pharmacological agent.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of diethyl (2,5-dioxoimidazolidin-4-yl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl (pyrrolidin-2-yl)phosphonate: Similar in structure but differs in the heterocyclic ring, leading to different chemical properties and applications.
Diethyl (2-amino-3-cyano-4H-chromen-4-yl)phosphonate: Another phosphonate derivative with distinct pharmacological properties.
Uniqueness
Diethyl 5-hydantoylphosphonate is unique due to its specific imidazolidinone ring structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-diethoxyphosphorylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2O5P/c1-3-13-15(12,14-4-2)6-5(10)8-7(11)9-6/h6H,3-4H2,1-2H3,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQYQNIOVAYJJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1C(=O)NC(=O)N1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N2O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393222 | |
Record name | diethyl 5-hydantoylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95378-36-2 | |
Record name | diethyl 5-hydantoylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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